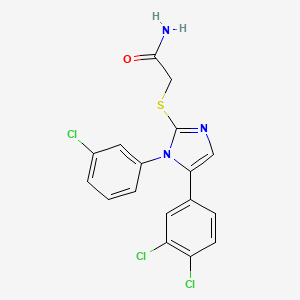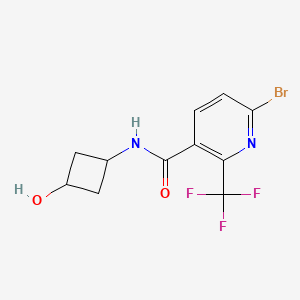
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. This compound is also known as BCTC and has been found to have a variety of interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is involved in the transmission of pain signals. By blocking the activity of TRPV1, 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide can reduce pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response. In addition, it has been found to reduce the activity of TRPV1, which is involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potent analgesic and anti-inflammatory properties. It is also relatively easy to synthesize and has a high degree of purity. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood. In addition, further research is needed to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for research on 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide. One potential direction is to investigate its potential as a treatment for neuropathic pain. Another potential direction is to investigate its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to determine its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 2-chloro-3-cyanopyridine with cyclobutanone to form 2-cyclobutyl-3-cyanopyridine. The second step involves the bromination of 2-cyclobutyl-3-cyanopyridine to form 6-bromo-2-cyclobutyl-3-cyanopyridine. The final step involves the reaction of 6-bromo-2-cyclobutyl-3-cyanopyridine with trifluoromethylamine and hydroxylamine to form 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been found to have potent analgesic and anti-inflammatory properties. It has also been found to be a promising candidate for the treatment of neuropathic pain.
Propiedades
IUPAC Name |
6-bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O2/c12-8-2-1-7(9(17-8)11(13,14)15)10(19)16-5-3-6(18)4-5/h1-2,5-6,18H,3-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMOOKQWKYDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)C2=C(N=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

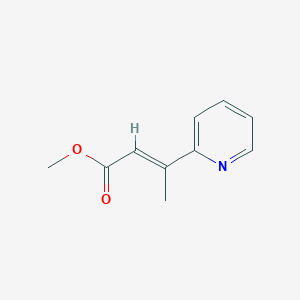
![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)
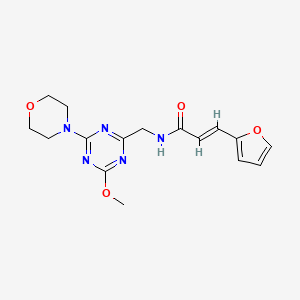
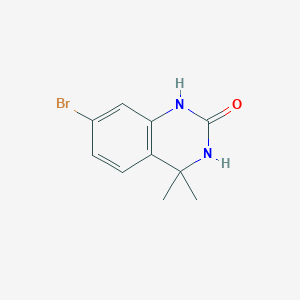
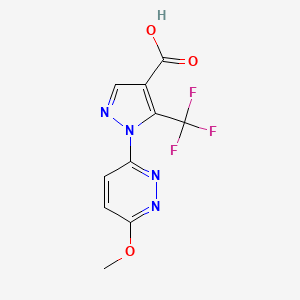
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)
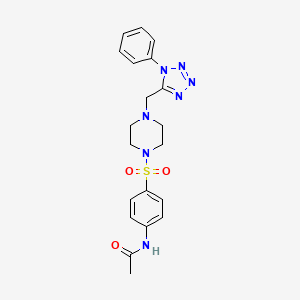
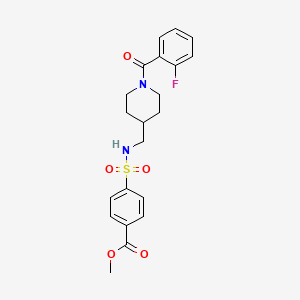
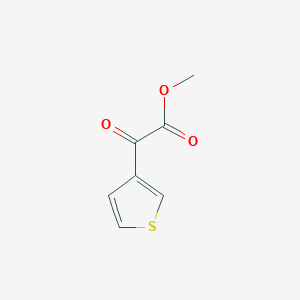
![N-[4-[2-(Hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2683101.png)
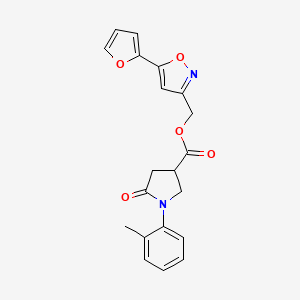
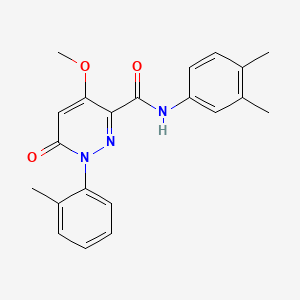
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683106.png)
